molecular formula C15H21NO4 B7846194 N-Boc-3-methylbenzyl-glycine

N-Boc-3-methylbenzyl-glycine

Cat. No.: B7846194
M. Wt: 279.33 g/mol
InChI Key: QAGLQNYWFDUERS-UHFFFAOYSA-N
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Description

N-Boc-3-methylbenzyl-glycine is a compound that belongs to the class of N-Boc-protected amino acids. The term “N-Boc” refers to the tert-butoxycarbonyl group, which is commonly used to protect amine groups in organic synthesis. This compound is of interest due to its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-methylbenzyl-glycine typically involves the protection of the amine group of glycine with the tert-butoxycarbonyl group. One common method is to react glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out under mild conditions, often at room temperature, to yield the N-Boc-protected glycine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-methylbenzyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Boc-3-methylbenzyl-glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-3-methylbenzyl-glycine involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-methylbenzyl-glycine is unique due to the presence of the 3-methylbenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain peptides and pharmaceuticals where this structural feature is desired .

Properties

IUPAC Name

2-[(3-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-6-5-7-12(8-11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGLQNYWFDUERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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